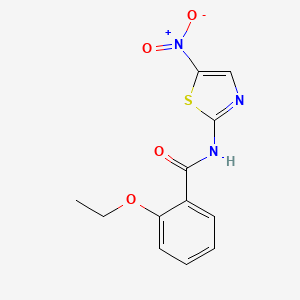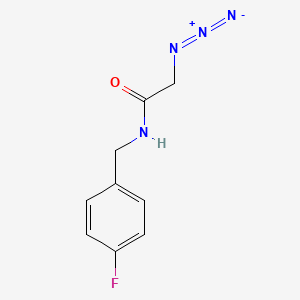![molecular formula C21H16N2O2S B2539210 N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]naphthalen-1-carboxamid CAS No. 321555-49-1](/img/structure/B2539210.png)
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]naphthalen-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves an iterative medicinal chemistry approach . For instance, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N’-phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates .Chemical Reactions Analysis
The chemical reactions involving “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide” are not well-documented .Wissenschaftliche Forschungsanwendungen
Perovskit-Solarzellen (PSCs)
Perovskitmaterialien, wie z. B. (FAPbI3)0.875(MAPbBr3)0.075(-CsPbI3)0.05(PbI2)0.03, werden aufgrund ihrer hervorragenden photoelektrischen Eigenschaften häufig als Lichtabsorber in PSCs eingesetzt. In PSC-Bauelementen spielen Lochtransportmaterialien (HTMs) eine entscheidende Rolle bei der Extraktion von Löchern aus dem Perowskit zu Metallelektroden (z. B. Ag), wodurch die nicht-strahlende Rekombination an der Grenzfläche reduziert wird. Organische Kleinmoleküle dienen als ideale HTMs für PSC-Anwendungen. Insbesondere N,N-Bis(4-methoxyphenyl)naphthalen-2-amin-Derivate-basierte HTMs (wie CP1 und CP2) wurden entworfen und untersucht. Diese HTMs weisen im Vergleich zum ursprünglichen H101 bessere Eigenschaften auf, darunter gute Stabilität und hohe Lochbeweglichkeit. Die Stromwandlungseffizienz (PCE) von PSCs mit CP1-basierten HTMs kann die von Geräten mit H101-basierten HTMs übertreffen, dank der verbesserten Lochbeweglichkeit und der einheitlichen Film Morphologie .
Antikrebsmittel
Thiazolhaltige Verbindungen haben sich in der medizinischen Chemie als vielversprechend erwiesen. Obwohl unsere spezifische Verbindung nicht direkt auf Antikrebsaktivität untersucht wurde, teilt sie strukturelle Merkmale mit klinisch eingesetzten Antikrebsmedikamenten. Zum Beispiel enthalten Dabrafenib, Dasatinib, Patellamid A, Ixabepilone und Epothilon alle den Thiazol-Kern. Weitere Untersuchungen des Antikrebs-Potenzials unserer Verbindung könnten lohnenswert sein .
Zytotoxizität und Antitumoraktivität
Obwohl nicht direkt mit unserer Verbindung verwandt, haben andere Thiazolderivate Zytotoxizität und Antitumoreffekte gezeigt. Beispielsweise zeigten [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäure-Arylidenhydrazide potente Wirkungen gegen Prostatakrebszelllinien. Obwohl sich diese spezifische Verbindung unterscheidet, unterstreicht sie das Potenzial von Thiazol-basierten Strukturen in der Krebsforschung .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the specific substituents on the thiazole ring .
Biochemische Analyse
Biochemical Properties
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has been found to bind to proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, thereby modulating cellular responses to external stimuli .
Cellular Effects
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide exhibits various effects on different cell types and cellular processes. In cancer cells, the compound has been observed to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c and the subsequent activation of the apoptotic pathway. Furthermore, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide influences cell signaling pathways, such as the phosphoinositide 3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves several key interactions at the molecular level. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition can prevent cancer cell invasion and metastasis. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s effects on normal cells appear to be less pronounced, suggesting a degree of selectivity towards cancerous cells .
Dosage Effects in Animal Models
The effects of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and antioxidant effects, reducing tissue damage and oxidative stress. At higher doses, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining an optimal therapeutic dose that maximizes efficacy while minimizing toxicity .
Metabolic Pathways
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play crucial roles in the detoxification of reactive oxygen species and xenobiotics. These interactions help in maintaining cellular redox balance and protecting cells from oxidative damage .
Transport and Distribution
Within cells and tissues, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to bind to albumin, facilitating its transport in the bloodstream. Additionally, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can interact with membrane transporters, such as organic anion-transporting polypeptides, which aid in its uptake into cells. These interactions influence the compound’s localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can influence the targeting of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide to specific subcellular compartments, thereby modulating its activity and function .
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-16-11-9-15(10-12-16)19-13-26-21(22-19)23-20(24)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVXYFAJMFTJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)
![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)



![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2539136.png)
![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

![7-(2-methoxyethyl)-1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539141.png)
![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)
![N-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide](/img/structure/B2539143.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2539145.png)